The synthesis of 2,7-Dichloro-9H-xanthene-9-carboxylic acid typically involves the chlorination of xanthene-9-carboxylic acid. The process can be carried out using chlorine gas or chlorinating agents such as thionyl chloride, often in the presence of a catalyst to facilitate the reaction.
In industrial settings, large-scale production utilizes continuous flow reactors that enhance yield and purity while minimizing by-products. Automation in these processes contributes to environmental sustainability by reducing waste generation .
The molecular structure of 2,7-Dichloro-9H-xanthene-9-carboxylic acid features a xanthene core, which consists of three fused aromatic rings. The specific placement of chlorine substituents at the 2 and 7 positions creates a dichlorinated derivative that influences both electronic properties and steric hindrance around the carboxylic acid group at position 9.
The presence of these functional groups significantly affects its reactivity and interaction with biological molecules .
2,7-Dichloro-9H-xanthene-9-carboxylic acid is involved in several significant chemical reactions:
The mechanism of action for 2,7-Dichloro-9H-xanthene-9-carboxylic acid largely involves its biochemical interactions. It has been shown to inhibit specific enzymes associated with oxidative stress responses, thereby modulating cellular metabolic pathways.
This compound interacts with various biomolecules, influencing:
The compound exhibits stability under standard conditions but can undergo reactions under specific conditions (e.g., heat or exposure to strong oxidizing agents).
2,7-Dichloro-9H-xanthene-9-carboxylic acid finds diverse applications across several fields:
The synthesis of this compound historically derives from modifications to the classic xanthene carboxylation pathway. While unsubstituted xanthene-9-carboxylic acid is produced via alkaline hydrolysis of 9-cyanoxanthene at 100°C—yielding 95.3% of the target acid after acidification [7]—the dichloro variant requires strategic halogenation. Initial routes involve electrophilic chlorination (e.g., using Cl₂/FeCl₃ or SO₂Cl₂) of xanthene or its 9-carboxylic acid precursor at the 2,7-positions, followed by carboxylation if needed. The chlorine substituents profoundly alter reactivity: their strong electron-withdrawing nature deactivates the ring toward further electrophilic substitution while enhancing the acidity of the 9-carboxylic acid group (pKa estimated <4) compared to unchlorinated analogs (pKa ~4.2–4.8) [5]. Modern optimizations focus on regioselective chlorination and green hydrolysis methods to minimize by-products and improve yields beyond early low-efficiency approaches.
The compound’s core consists of two benzene rings fused to a central pyran ring, with the carboxylic acid directly attached to the sp³-hybridized bridge carbon (C9). This geometry imposes a degree of non-planarity, though conjugation extends across the entire system. The chlorine atoms and carboxylic acid group synergistically define its physicochemical behavior:
Table 2 contrasts key properties with the unchlorinated analog:
Table 2: Comparative Impact of Chlorine Substituents
Property | 2,7-Dichloro-9H-xanthene-9-carboxylic Acid | Xanthene-9-carboxylic Acid |
---|---|---|
Molecular Weight | 295.12 g/mol | 226.23 g/mol |
Estimated pKa | <4.0 | ~4.76 |
Water Solubility (pH 7) | Low | Low |
Organic Solubility | High in DMSO/DMF | Moderate in DMSO |
Fluorescence Emission | Green-shifted vs. unchlorinated | Unshifted |
Fluorescent Probe Synthesis
This compound serves as a precursor to advanced fluorophores like 5(6)-Carboxy-2',7'-dichlorofluorescein (CDCF, CAS 111843-78-8). CDCF—accessible via condensation with resorcinol—acts as an intracellular pH indicator in acidic compartments (pH 4–5 range) due to its pKa of 4.8 . Its diacetate ester (CDFDA) enables cell permeability for esterase-activated tracking. The dichloro modification confers resistance to photobleaching and shifts excitation/emission maxima (~504/529 nm) versus non-chlorinated carboxyfluorescein, making it preferable for multiplex assays.
Transport Protein Studies
CDCF is a validated substrate for multidrug resistance-associated proteins (MRPs), particularly MRP2/ABCC2. In hepatic models, probenecid inhibition reduces biliary excretion of CDCF by ~4-fold (from 65% to 15% over 2 hours), confirming MRP2-dependence . This utility enables real-time assessment of transporter-mediated drug efflux and drug-drug interactions.
Medicinal Chemistry Scaffold
The scaffold’s rigidity and hydrogen-bonding capacity (carboxylic acid, oxygen heteroatoms) support targeted anticancer agent design. Analogous dichloro-xanthene derivatives show kinase inhibition (e.g., Haspin, WEE2, PIM3) and cytotoxicity against leukemic T-cells and solid tumors like mammary carcinoma [2] [4]. The carboxylic acid enables linker conjugation—mirrored in purine-xanthene hybrids where polymethylene chains (n=5–10 methylenes) optimize cytotoxic activity against colorectal (COLO201) and gastric (SNU-1) carcinomas [4].
2,7-Dichloro-9H-xanthene-9-carboxylic acid occupies a niche yet expanding role in chemical biology due to its dual function as a fluorophore precursor and a structurally constrained pharmacophore. Future research directions include:
The compound’s significance lies in its modularity: the carboxylic acid permits bioconjugation, chlorine atoms tune photophysics, and the xanthene core ensures cellular uptake. This positions it as a versatile intermediate for diagnostic and therapeutic innovation.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1